![molecular formula C14H20FN3 B15328964 3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[55]undecane is a spirocyclic compound that features a unique structural motif combining a fluoropyridine moiety with a diazaspiro undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5One common approach is the cyclization of a suitable precursor under basic conditions to form the spirocyclic structure, followed by nucleophilic substitution to introduce the fluoropyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the spirocyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the fluoropyridine moiety, resulting in different chemical and biological properties.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have different substituents on the spirocyclic core, leading to variations in reactivity and applications.
Uniqueness
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the fluoropyridine group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C14H20FN3 |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(3-fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20FN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChI Key |
NCMKKPXFNRHWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=C(C=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.